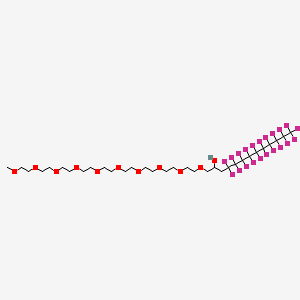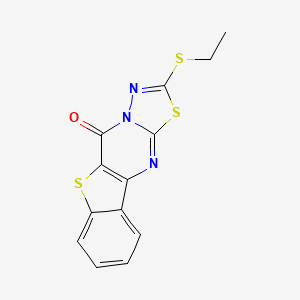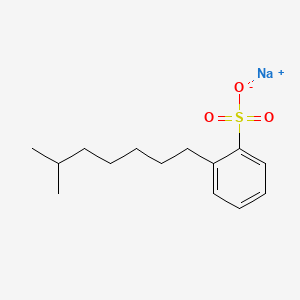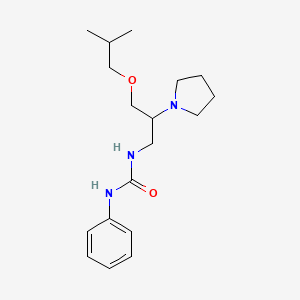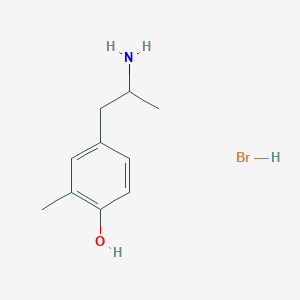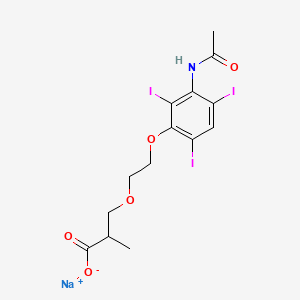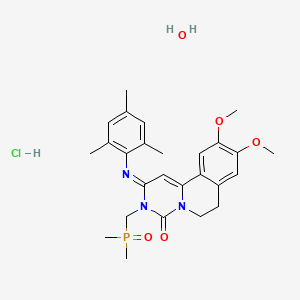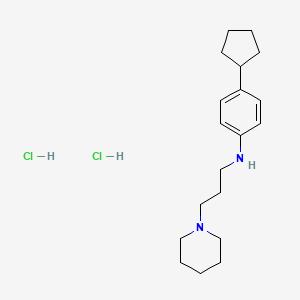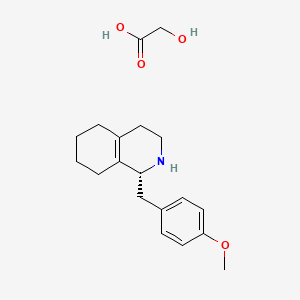
p-Hpea-eda
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Hydroxyphenylethanol-elenolic acid dialdehyde (p-Hpea-eda) is a phenolic compound found in virgin olive oil. It belongs to the class of secoiridoids, which are known for their health benefits, including anti-inflammatory and antioxidant properties . This compound has gained significant attention due to its potential chemopreventive and chemotherapeutic effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of p-Hpea-eda involves the extraction of phenolic compounds from olive oil. The phase partition method is commonly used, where the dialdehyde form of decarboxymethyl ligstroside aglycone is extracted using solvents like n-hexane and ethyl acetate . The reaction conditions typically involve mild temperatures and controlled pH to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound primarily relies on the extraction from virgin olive oil. The process involves milling, centrifugation, and filtration of olive oil to obtain the phenolic compounds. Advanced techniques like liquid chromatography and mass spectrometry are used to isolate and purify this compound .
Analyse Des Réactions Chimiques
Types of Reactions
p-Hpea-eda undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to hydroxytyrosol derivatives.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH to maintain the integrity of the compound .
Major Products Formed
The major products formed from these reactions include hydroxytyrosol, quinones, and various substituted derivatives. These products retain the bioactive properties of the parent compound .
Applications De Recherche Scientifique
p-Hpea-eda has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of phenolic compounds in various chemical reactions.
Medicine: This compound exhibits anti-cancer properties by inhibiting cyclooxygenase-2 (COX-2) and inducing apoptosis in cancer cells .Industry: It is used in the formulation of nutraceuticals and functional foods due to its health benefits.
Mécanisme D'action
The mechanism of action of p-Hpea-eda involves the activation of AMP-activated protein kinase (AMPK), which leads to the inhibition of cyclooxygenase-2 (COX-2) expression. This results in the suppression of tumorigenicity and induction of apoptosis in cancer cells . The compound also activates caspase-3 and poly-adenosine diphosphate-ribose polymerase, leading to DNA fragmentation and cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydroxyphenylethanol-elenolic acid dialdehyde (3,4-Dhpea-eda): Another secoiridoid found in olive oil with similar health benefits.
Oleuropein: A well-known phenolic compound in olive oil with antioxidant and anti-inflammatory properties.
Hydroxytyrosol: A derivative of p-Hpea-eda known for its potent antioxidant activity.
Uniqueness
This compound is unique due to its dual aldehyde groups, which contribute to its strong bioactivity. Its ability to activate AMPK and inhibit COX-2 sets it apart from other phenolic compounds, making it a promising candidate for cancer prevention and therapy .
Propriétés
Numéro CAS |
151194-92-2 |
|---|---|
Formule moléculaire |
C17H20O5 |
Poids moléculaire |
304.34 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)ethyl (E)-4-formyl-3-(2-oxoethyl)hex-4-enoate |
InChI |
InChI=1S/C17H20O5/c1-2-14(12-19)15(7-9-18)11-17(21)22-10-8-13-3-5-16(20)6-4-13/h2-6,9,12,15,20H,7-8,10-11H2,1H3/b14-2- |
Clé InChI |
VPOVFCBNUOUZGG-VVHNFQOZSA-N |
SMILES isomérique |
C/C=C(/C=O)\C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |
SMILES canonique |
CC=C(C=O)C(CC=O)CC(=O)OCCC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


